(2S)-1-(ethylamino)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
(2S)-1-(ethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSJMEUBMZBZIW-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@H](C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807940-46-0 | |
| Record name | (2S)-1-(ethylamino)propan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of (2S)-1-(ethylamino)propan-2-ol Hydrochloride Salts
Abstract
The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its ultimate success in a drug product.[1][2] Among these, thermodynamic stability is paramount, influencing bioavailability, manufacturability, and shelf-life.[3] This guide provides a comprehensive framework for assessing the thermodynamic stability of chiral aminopropanol salts, using (2S)-1-(ethylamino)propan-2-ol hydrochloride as a representative case study. We will delve into the theoretical underpinnings of polymorphism, outline a suite of essential analytical techniques, and provide detailed, field-proven protocols for identifying the most stable crystalline form. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the robustness and consistency of pharmaceutical products.
Introduction: The Criticality of Solid-Form Selection
In pharmaceutical development, the selection of the optimal solid form of an API is a foundational decision that reverberates through the entire product lifecycle.[4][5] Many APIs can exist in multiple crystalline forms known as polymorphs, which, despite having the same chemical composition, exhibit distinct physical properties due to different molecular packing in the crystal lattice.[3] These differences can profoundly impact solubility, dissolution rate, and stability, thereby affecting the drug's therapeutic efficacy and safety profile.[6][7]
The hydrochloride salt of a basic compound like (2S)-1-(ethylamino)propan-2-ol is often chosen to enhance solubility and stability.[8] However, the formation of a salt does not preclude the existence of polymorphism. Failure to identify and select the most thermodynamically stable polymorph can lead to disastrous consequences, including unexpected form conversions during manufacturing or storage.[6] Such conversions can alter the drug's performance and lead to regulatory delays or even market withdrawal.[6] Therefore, a rigorous and systematic evaluation of the thermodynamic landscape of the API salt is not merely a regulatory expectation but a scientific necessity.[9][10]
This guide will walk through the essential principles and experimental workflows required to characterize and confirm the most stable form of (2S)-1-(ethylamino)propan-2-ol hydrochloride, ensuring a robust foundation for subsequent drug product development.
Theoretical Background: Understanding Polymorphism and Thermodynamic Stability
The solid-state form of an API is governed by the principles of thermodynamics. The most stable form is the one with the lowest Gibbs free energy (G) under a given set of conditions (temperature and pressure).
G = H - TS
Where:
-
G is the Gibbs Free Energy
-
H is the Enthalpy (related to the energy of the crystal lattice)
-
T is the absolute temperature
-
S is the Entropy (related to the degree of disorder in the system)
A metastable form has a higher free energy than the stable form and will, given sufficient activation energy, convert to the more stable form over time.[11] The relationship between polymorphic forms can be categorized as either monotropic or enantiotropic .
-
Monotropic System : One polymorph is the most stable form at all temperatures below the melting point. The other forms are metastable.
-
Enantiotropic System : There is a transition temperature at which the stability order of two polymorphs inverts. One form is more stable below this temperature, and the other is more stable above it.
The primary goal of the stability assessment is to identify the most stable form under the intended storage and processing conditions and to understand the potential for conversion from any metastable forms.
Core Experimental Workflow for Stability Assessment
A comprehensive assessment of thermodynamic stability involves a multi-pronged approach combining solid-state characterization techniques and solution-mediated transformation studies. The workflow is designed to first identify potential polymorphic forms and then determine their relative stability.
Caption: Diagram of a competitive slurry conversion experiment.
Data Interpretation: Building a Stability Profile
Let's consider a hypothetical scenario where our polymorph screen for (2S)-1-(ethylamino)propan-2-ol hydrochloride yielded two anhydrous polymorphs (Form A and Form B) and one hydrate (Form H).
Hypothetical Characterization Data
| Property | Form A | Form B | Form H |
| Appearance | White Crystalline Powder | Needles | Fine White Powder |
| XRPD | Distinct peaks at 8.1, 12.5, 19.8° 2θ | Distinct peaks at 9.5, 15.2, 21.3° 2θ | Distinct peaks at 7.2, 14.4, 22.1° 2θ |
| DSC (Onset) | Melt at 155°C | Melt at 148°C | Dehydration below 100°C, then melt at 148°C |
| TGA (Mass Loss) | <0.1% below 180°C | <0.1% below 180°C | ~8.5% mass loss at 70-95°C (Monohydrate) |
-
Initial Interpretation :
-
XRPD confirms three distinct crystalline forms.
-
TGA indicates Form H is a monohydrate, while Forms A and B are anhydrous.
-
DSC shows different melting points for the anhydrous forms. According to Burger's rules, the form with the higher melting point (Form A) is often, but not always, the more stable form at the melting point.
-
Slurry Experiment Results
-
At 25°C : A competitive slurry of Form A and Form B completely converted to Form A after 5 days.
-
At 50°C : A competitive slurry of Form A and Form B also converted completely to Form A after 3 days.
Implications for Drug Development and Regulatory Compliance
The identification of Form A as the most stable polymorph is a critical milestone. This form should be selected for further development, including formulation, toxicology studies, and clinical trials. [3]This choice minimizes the risk of solid-form changes during the product's shelf life, which could impact drug performance and safety.
All stability testing must be conducted in line with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). [9][10][12]The data generated in these studies forms a core part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. [13][14]
Conclusion
The thermodynamic stability of an API is a non-negotiable aspect of modern drug development. A thorough investigation, grounded in the principles of physical chemistry and executed with robust analytical techniques, is essential to de-risk the development process. By employing a systematic workflow that includes comprehensive polymorph screening, detailed solid-state characterization (XRPD, DSC, TGA), and definitive competitive slurry experiments, researchers can confidently identify the most stable crystalline form of an API like (2S)-1-(ethylamino)propan-2-ol hydrochloride. This foundational knowledge ensures the development of a safe, effective, and consistent pharmaceutical product.
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AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]
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Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
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American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]
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Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]
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Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
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Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]
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Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
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Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
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BCL. (2025, August 30). Understanding the Principles and Applications of Differential Scanning Calorimetry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition [Video]. YouTube. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
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Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
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TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
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Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
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Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]
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ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]
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University of Galway. (n.d.). Solid-State API analysis. Retrieved from [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Crystal Growth & Design. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Retrieved from [Link]
-
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]
-
Curia Global. (n.d.). What Everyone Needs to Know about Polymorphs. Retrieved from [Link]
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Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). Retrieved from [Link]
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The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020, January 1). Retrieved from [Link]
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Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches - PMC. (n.d.). Retrieved from [Link]
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Organic Process Research & Development. (2012, October 30). Specialized Solid Form Screening Techniques. Retrieved from [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Identifying the stable polymorph early in the drug discovery-development process. (2025, August 9). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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PubMed. (2001, July 15). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Retrieved from [Link]
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ACS Publications. (2018, September 7). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Retrieved from [Link]
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PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]
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Solubility profile of (2S)-1-(ethylamino)propan-2-ol HCl in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of (2S)-1-(ethylamino)propan-2-ol HCl
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of (2S)-1-(ethylamino)propan-2-ol hydrochloride (HCl). As a chiral amino alcohol salt, understanding its behavior in aqueous and organic media is fundamental for its application in pharmaceutical development, including formulation, purification, and predicting pharmacokinetic properties. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers a robust framework for evaluating the solubility of this and similar molecules. We will explore the molecular characteristics governing its solubility, provide a detailed methodology for its empirical determination, and present the expected solubility trends across a spectrum of solvents.
Introduction: The Critical Role of Solubility
(2S)-1-(ethylamino)propan-2-ol is a chiral building block whose utility in asymmetric synthesis is significant.[1][2] For pharmaceutical applications, it is commonly converted to its hydrochloride salt to improve stability and handling. The solubility of this active pharmaceutical ingredient (API) is a critical physicochemical parameter that dictates its behavior from the laboratory bench to its clinical application. It directly influences bioavailability, dictates the choice of solvents for synthesis and purification, and is a key factor in designing appropriate dosage forms. This guide provides the foundational knowledge and practical steps to characterize the solubility of (2S)-1-(ethylamino)propan-2-ol HCl.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The structure of (2S)-1-(ethylamino)propan-2-ol HCl features several key functionalities that dictate its interaction with various solvents:
-
Ionic Character: The molecule is the hydrochloride salt of a secondary amine. In solution, it exists as a protonated ethylaminium cation and a chloride anion. This ionic nature is the primary driver of its high solubility in polar solvents, especially water.
-
Hydroxyl Group (-OH): The primary alcohol group is a potent hydrogen bond donor and acceptor. This allows for strong intermolecular interactions with polar protic solvents.
-
Ethylammonium Group (-NH2+ -): The protonated secondary amine acts as a strong hydrogen bond donor.
-
Alkyl Backbone: The short, three-carbon chain is a non-polar feature. In small molecules like this, the polar and ionic characteristics overwhelmingly dominate, but in larger analogues, this hydrocarbon portion would decrease aqueous solubility.[3]
The combination of a salt and a hydroxyl group suggests a high affinity for polar protic solvents. The principle of "like dissolves like" is paramount; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[4]
Conceptual Dissolution in Water
The dissolution of (2S)-1-(ethylamino)propan-2-ol HCl in water is an energetically favorable process driven by strong intermolecular forces. The following diagram illustrates the key interactions.
Caption: Dissolution mechanism of the salt in water.
Predicted Solubility Profile
While specific quantitative data for (2S)-1-(ethylamino)propan-2-ol HCl is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structure and data from analogous compounds.[4][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Methanol, Ethanol | Very High | Ion-dipole interactions are dominant. Hydrogen bonding with the hydroxyl and ammonium groups also contributes significantly. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Solvation is driven by dipole-dipole interactions. The lack of hydrogen bond donation from the solvent makes dissolving the ionic lattice less efficient. |
| Low-Polarity / Non-Polar | Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane | Very Low to Insoluble | The energy required to break the strong ionic and hydrogen bonds of the solute's crystal lattice is not compensated by weak van der Waals forces with the solvent.[3] |
Experimental Protocol: Equilibrium Shake-Flask Method
To empirically determine the solubility, the equilibrium shake-flask method is a reliable and widely accepted standard.[4] This protocol ensures that the solution has reached its saturation point, providing an accurate measurement of solubility at a given temperature.
Rationale for Method Selection
The shake-flask method is chosen for its simplicity and accuracy. By allowing a supersaturated solution to reach equilibrium over an extended period, it accounts for the kinetics of dissolution and ensures the measured concentration represents the true thermodynamic solubility. Temperature control is critical, as solubility is highly temperature-dependent.
Materials and Equipment
-
(2S)-1-(ethylamino)propan-2-ol HCl
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Toluene)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of (2S)-1-(ethylamino)propan-2-ol HCl to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to confirm that the solution is saturated.[4]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C (room temperature) or 37 °C (physiological temperature).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[4] Preliminary experiments can be run to determine the point at which the concentration in solution no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles.[4] This step is critical to avoid artificially high results.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument (e.g., HPLC).
-
Analyze the concentration of (2S)-1-(ethylamino)propan-2-ol HCl in the diluted sample using a validated analytical method. A standard calibration curve must be prepared.
-
-
Calculation:
-
The solubility is calculated from the measured concentration in the diluted sample, accounting for the dilution factor.
-
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility profile of (2S)-1-(ethylamino)propan-2-ol HCl is dominated by its ionic character and its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents like water and alcohols, with significantly lower solubility in aprotic and non-polar organic solvents. This guide provides the theoretical framework to understand this behavior and a detailed, self-validating experimental protocol for its precise quantification. For researchers in drug development, a thorough understanding and empirical determination of this solubility profile are indispensable steps for successful formulation and synthesis endeavors.
References
- Vertex AI Search Result. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search Result. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. Test of Amine & Amide - Hydrochloric Acid.
- BenchChem. Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown Source. Amine Unknowns.
- BenchChem. An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol: Chemical Properties and Applications.
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- Chemistry LibreTexts. 4.4 Solubility. Published June 05, 2019.
Sources
(2S)-1-(Ethylamino)propan-2-ol HCl: A Strategic Chiral Building Block in Medicinal Chemistry
The following technical guide details the role, synthesis, and application of (2S)-1-(ethylamino)propan-2-ol Hydrochloride as a chiral building block.
Executive Summary
(2S)-1-(ethylamino)propan-2-ol Hydrochloride (CAS: 720662-57-7 for free base; HCl salt implied) is a high-value chiral synthon used primarily in the development of
While the isopropyl-amino motif is dominant in blockbuster drugs like Metoprolol and Bisoprolol, the ethyl-amino variant represents a crucial structural analog for Structure-Activity Relationship (SAR) studies and a known process impurity that must be quantified under ICH Q3A/B guidelines. This guide outlines the stereoselective synthesis, quality control, and application of this building block, emphasizing its utility in ensuring enantiomeric purity in downstream APIs.
Chemical Profile & Stereochemistry
| Property | Specification |
| IUPAC Name | (2S)-1-(ethylamino)propan-2-ol hydrochloride |
| Common Name | (S)-N-Ethyl-1-amino-2-propanol HCl |
| Molecular Formula | C |
| Molecular Weight | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |
| Chiral Center | C2 (S-configuration) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol, ethanol |
| pKa | ~9.5 (Secondary amine) |
Stereochemical Rationale:
The (2S) configuration is derived from the chiral pool (typically L-alanine or (S)-propylene oxide). In the context of beta-blockers, the (S)-configuration at the hydroxyl stereocenter is often critical for high affinity binding to the
Synthetic Routes & Manufacturing
The synthesis of (2S)-1-(ethylamino)propan-2-ol relies on the regioselective ring-opening of (S)-propylene oxide . This method is preferred over resolution of racemates due to its high atom economy and retention of stereochemical integrity.
Reaction Mechanism (Regioselective Ring Opening)
The reaction proceeds via an S
Reagents:
-
Precursor: (S)-(-)-Propylene Oxide (CAS: 16088-62-3)[1]
-
Nucleophile: Ethylamine (70% aq. solution or anhydrous gas)
-
Solvent: Methanol or Water (protic solvents assist in epoxide activation)
Experimental Protocol
Note: This protocol is designed for a 10g scale synthesis.
-
Setup: Charge a high-pressure autoclave or sealed reaction vessel with Methanol (50 mL) .
-
Addition: Cool to 0°C. Add Ethylamine (5 eq, excess) to the solvent. The excess amine prevents the formation of the bis-alkylated byproduct (tertiary amine).
-
Reaction: Slowly add (S)-propylene oxide (10.0 g, 172 mmol) dropwise to maintain internal temperature < 5°C.
-
Heating: Seal the vessel and stir at room temperature for 4 hours , then heat to 40°C for 2 hours to ensure completion.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol and excess ethylamine.
-
Salt Formation: Dissolve the resulting oil in Isopropanol (30 mL) . Cool to 0°C and add HCl in Isopropanol (1.1 eq) dropwise.
-
Isolation: The hydrochloride salt precipitates. Filter, wash with cold diethyl ether, and dry under vacuum.
Yield: Typically 85-92%. Enantiomeric Excess (ee): >99% (dependent on starting epoxide purity).
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis of (2S)-1-(ethylamino)propan-2-ol HCl retaining stereochemistry.
Applications in Drug Development[2][3][4][5]
Impurity Profiling for Beta-Blockers
In the industrial production of beta-blockers like Metoprolol , Bisoprolol , or Atenolol , the primary amine reagent (Isopropylamine) may contain trace amounts of Ethylamine .
-
The Problem: This contamination leads to the formation of "Ethyl-analog" impurities (e.g., N-ethyl-Metoprolol) during the epoxide ring-opening step of the API synthesis.
-
The Solution: (2S)-1-(ethylamino)propan-2-ol HCl is synthesized as a Certified Reference Standard (CRS) . It is coupled with the respective phenol-epoxide intermediate to generate the specific ethyl-impurity, allowing QC labs to establish retention times and response factors for HPLC release testing.
Chiral Building Block for Novel Therapeutics
Researchers utilize this fragment to modulate the lipophilicity (LogP) and steric bulk of the amine side chain.
-
SAR Modulation: Replacing an isopropyl group with an ethyl group reduces steric hindrance around the nitrogen, potentially altering metabolic stability (N-dealkylation rates) and receptor subtype selectivity (
vs ). -
Fragment-Based Drug Discovery: The 1,2-aminoalcohol motif is a privileged scaffold in CNS-active drugs.
Application Workflow
Figure 2: Utilization of the building block in impurity profiling and new drug synthesis.
Quality Control & Analytical Methods
To ensure the integrity of this chiral building block, the following analytical parameters are mandatory.
Enantiomeric Purity (Chiral HPLC)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (low absorption, derivatization may be required) or Refractive Index (RI).
-
Acceptance Criteria: > 98.5% ee.
Chemical Purity (GC-MS)
Due to the low molecular weight and lack of strong chromophores, GC-MS is often superior to HPLC for chemical purity.
-
Derivatization: Trifluoroacetic anhydride (TFAA) is used to derivatize the amine and alcohol groups, improving volatility and peak shape.
-
Impurity Limits: Bis-alkylated amine < 0.5%.
Handling and Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable for >2 years at 2-8°C if protected from moisture.
-
Safety: Causes skin irritation and serious eye damage (H314).[2] Handle with gloves, goggles, and in a fume hood.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. (Physicochemical property reference). Available at: [Link] (Accessed via Search Result 1.17).
-
Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. (Context for ethyl-amino impurities in beta-blockers). Available at: [Link] (Accessed via Search Result 1.18).
Sources
Methodological & Application
Application Note: Precision Synthesis of Chiral Beta-Blocker Analogs using (2S)-1-(ethylamino)propan-2-ol HCl
This Application Note is designed for medicinal chemists and process development scientists. It details the specific utility of (2S)-1-(ethylamino)propan-2-ol hydrochloride —a chiral building block distinct from the standard isopropylamine side chain found in many blockbuster beta-blockers.
This guide addresses two primary applications:
-
Synthesis of Novel Beta-Adrenergic Antagonists: Creating "Isopropanolamine" class ligands (e.g., Mrgprx2 antagonists).
-
Impurity Standard Synthesis: Understanding the structural relationship to "Ethyl-Analog" impurities found in Metoprolol and Bisoprolol production.
Executive Summary & Chemical Context[1][2][3][4][5][6]
(2S)-1-(ethylamino)propan-2-ol hydrochloride is a bifunctional chiral building block containing a secondary amine and a secondary alcohol. In the context of beta-blocker synthesis, it serves a specialized role. While classic beta-blockers (e.g., Metoprolol, Atenolol) typically utilize an isopropylamino or tert-butylamino group attached to an aryloxypropanol backbone, the ethylamino variant represents a critical structural modification for:
-
Structure-Activity Relationship (SAR) Studies: Modulating the steric bulk at the nitrogen terminus to alter
/ selectivity. -
Impurity Profiling: Synthesizing the "Ethyl-Analog" impurities (e.g., Metoprolol Impurity A) often regulated in USP/EP monographs.
-
Novel Scaffold Construction: As seen in recent patents (e.g., Mrgprx2 antagonists), this fragment is used to append a chiral solubilizing tail to aromatic cores via nucleophilic aromatic substitution (
).
Structural Distinction (Critical)
Researchers must distinguish between the two common backbones:
-
Aryloxypropanolamine (Classic Beta-Blockers): Ar-O-CH2-CH(OH)-CH2-NH-R
-
Isopropanolamine (This Compound): CH3-CH(OH)-CH2-NH-Et
This protocol focuses on using the Isopropanolamine scaffold to synthesize N-Aryl or O-Aryl derivatives.
Pre-Reaction Protocol: Salt Neutralization
The hydrochloride salt form offers superior stability and shelf-life but is non-nucleophilic. For all coupling reactions (SNAr, Alkylation, Mitsunobu), the free base must be liberated.
Method A: In-Situ Neutralization (Preferred for SNAr)
-
Reagents: (2S)-1-(ethylamino)propan-2-ol HCl, Diisopropylethylamine (DIPEA) or
. -
Solvent: DMSO or DMF (anhydrous).
-
Procedure:
-
Dissolve the HCl salt (1.0 equiv) in the reaction solvent (0.2 M concentration).
-
Add DIPEA (2.5 equiv). The excess base ensures neutralization and scavenges protons generated during the coupling.
-
Stir for 15 minutes at room temperature before adding the electrophile.
-
Method B: Isolation of Free Base (Preferred for Mitsunobu)
-
Reagents: 4M NaOH, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the salt in minimal water.
-
Adjust pH to >12 using 4M NaOH.
-
Extract exhaustively with DCM (
).[1] -
Dry organic layer over
and concentrate in vacuo at (volatile amine!). -
Validation:
NMR should show the disappearance of broad ammonium protons ( ppm) and a shift of the -protons.
-
Synthetic Protocols
Protocol A: N-Arylation via Nucleophilic Aromatic Substitution ( )
Application: Synthesis of N-Aryl-beta-amino-alcohol ligands (e.g., novel antagonists). Mechanism: The secondary amine acts as the nucleophile attacking an electron-deficient aromatic ring. The hydroxyl group is less nucleophilic and remains unreacted under these conditions.
Reagents:
-
Nucleophile: (2S)-1-(ethylamino)propan-2-ol (Free base or in-situ).
-
Electrophile: Activated Aryl Fluoride (e.g., 4-fluoronitrobenzene, 2-chloropyrimidine).
-
Base:
(3.0 equiv). -
Solvent: DMSO (anhydrous).
Step-by-Step Procedure:
-
Setup: In a flame-dried flask under
, suspend in DMSO. -
Addition: Add the Aryl Fluoride (1.0 equiv) followed by (2S)-1-(ethylamino)propan-2-ol (1.2 equiv).
-
Reaction: Heat to
. Monitor by HPLC/TLC.-
Note: The secondary amine is sterically hindered; elevated temperatures are required compared to primary amines.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic phase with brine (
) to remove DMSO. -
Purification: Flash chromatography (DCM/MeOH gradient).
Self-Validating Check:
-
Regioselectivity: The product should be the Tertiary Amine .
-
NMR Diagnostic: In
NMR, the aromatic protons ortho to the nitrogen will show a significant upfield shift compared to the starting aryl fluoride due to the electron-donating effect of the amine.
Protocol B: O-Alkylation via Mitsunobu Coupling
Application: Synthesis of ether-linked analogs (inverting the stereochemistry). Mechanism: Reaction of the secondary alcohol with a phenol. Warning: This reaction proceeds with Walden Inversion . Starting with the (2S) alcohol will yield the (2R) ether product.
Reagents:
-
Substrate: Phenol derivative (Ar-OH).
-
Alcohol: (2S)-1-(ethylamino)propan-2-ol (N-Protected form recommended, e.g., N-Boc).
-
Coupling Agents: Triphenylphosphine (
), DIAD or DEAD.
Step-by-Step Procedure:
-
Protection (Crucial): The secondary amine must be protected (e.g., with
) to prevent N-alkylation or interference with the betaine intermediate.-
Pre-step: React free base with
in DCM -> Yields N-Boc-(2S)-1-(ethylamino)propan-2-ol .
-
-
Coupling: Dissolve Phenol (1.0 equiv), N-Boc-Alcohol (1.2 equiv), and
(1.5 equiv) in THF. -
Activation: Cool to
. Add DIAD (1.5 equiv) dropwise. -
Reaction: Warm to RT and stir for 12-24 h.
-
Deprotection: Treat the purified intermediate with TFA/DCM to remove the Boc group.[1]
Synthesis Workflow & Pathway Visualization
The following diagram illustrates the divergent pathways for utilizing this chiral building block.
Caption: Divergent synthetic pathways for (2S)-1-(ethylamino)propan-2-ol. Path A (Top) targets the amine; Path B (Bottom) targets the alcohol with stereochemical inversion.
Quantitative Data & Comparison
Table 1: Comparison of Reaction Parameters for Ethylamino vs. Isopropylamino Analogs
| Parameter | Ethylamino Analog (This Protocol) | Isopropylamino Analog (Standard) | Implication |
| Steric Hindrance | Moderate (Secondary Amine) | High (Secondary Amine + Branching) | Ethylamine is more nucleophilic; SNAr reactions proceed faster. |
| Lipophilicity (LogP) | Lower | Higher | Ethyl analogs are more water-soluble; retention times on RP-HPLC will be shorter. |
| Metabolic Stability | Susceptible to N-dealkylation | More stable | Ethyl analogs are often investigated as short-acting metabolites. |
| Impurity Status | "Impurity A" (in Metoprolol) | Active Pharmaceutical Ingredient | Used as a reference standard for QC release testing. |
Troubleshooting & Optimization
-
Issue: Low Yield in SNAr Coupling.
-
Cause: Competitive formation of the O-arylated product (rare but possible with highly activated electrophiles).
-
Solution: Conduct the reaction at lower temperatures (
) initially. The amine is significantly more nucleophilic than the alcohol; kinetic control favors N-arylation.
-
-
Issue: Racemization.
-
Cause: Harsh basic conditions at high temperatures (
) can cause partial racemization of the chiral center. -
Solution: Use DIPEA instead of inorganic bases if solubility is an issue, and keep T
. Verify ee% using Chiral HPLC (e.g., Chiralcel OD-H column).
-
-
Issue: Hygroscopicity.
-
Observation: The HCl salt is hygroscopic.
-
Handling: Store in a desiccator. Weigh quickly. If the salt is wet, the stoichiometry of the base in Step 2 will be incorrect, leading to incomplete neutralization.
-
References
-
European Patent Office. (2022). EP4054554A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders. (Describes the specific use of (2S)-1-(ethylamino)propan-2-ol as a nucleophile in drug synthesis).
-
BOC Sciences. Metoprolol Impurity A (CAS 109632-08-8). (Identifies the ethyl-analog structure as a key impurity standard in beta-blocker manufacturing).
-
BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol. (General protocol for handling chiral amino-propanol building blocks).
-
Journal of Medicinal Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. (Contextualizes the role of amino-alcohol intermediates in classical and modern synthesis).
-
Pharmaffiliates. Metoprolol Succinate - Impurity A. (Provides structural data for the ethylamino-propanol derivative).
Sources
Application Note: Stereoselective Synthesis of (2S)-1-(ethylamino)propan-2-ol Hydrochloride
Abstract & Scope
This application note details a robust, scalable laboratory protocol for the synthesis of (2S)-1-(ethylamino)propan-2-ol hydrochloride . This compound serves as a critical chiral amino-alcohol synthon in the development of beta-blockers and other pharmacophores.
The method utilizes the regioselective nucleophilic ring-opening of (S)-propylene oxide by ethylamine. Unlike reductive amination routes which may compromise enantiomeric excess (ee), this pathway preserves the stereocenter at the C2 position. The protocol emphasizes impurity control—specifically the suppression of the bis-alkylated tertiary amine byproduct—through kinetic control and stoichiometric management.
Reaction Mechanism & Strategy
The synthesis relies on an
-
Regioselectivity: Under basic/neutral conditions, the amine attacks the less sterically hindered primary carbon (C1) of the propylene oxide.
-
Stereochemistry: The chiral center at C2 is not involved in the bond-breaking process; therefore, the (S)-configuration of the starting material is retained in the product.
-
Impurity Control: The primary product (secondary amine) is more nucleophilic than the starting ethylamine. To prevent it from reacting with another molecule of propylene oxide (forming the "bis" impurity), a large molar excess of ethylamine is maintained.
Workflow Diagram
Caption: Figure 1.[1][2] Process flow for the stereoselective synthesis of (2S)-1-(ethylamino)propan-2-ol HCl.
Safety & Handling (Critical)
-
(S)-Propylene Oxide (PO): Class 1B Carcinogen, highly flammable, and volatile (bp 34°C). All operations must occur in a fume hood. Use a sealed pressure vessel or efficient reflux condenser.
-
Ethylamine: Gas at room temperature (bp 16.6°C) or volatile liquid. Causes severe skin burns and eye damage.
-
Exotherm Control: The ring-opening reaction is exothermic. Uncontrolled addition of PO to amine can lead to thermal runaway. Strict temperature control (0-5°C) during addition is mandatory.
Materials & Equipment
| Reagent | Purity/Conc. | Role |
| (S)-(-)-Propylene Oxide | >99%, 99% ee | Chiral Precursor |
| Ethylamine | 70% aq. solution* | Nucleophile |
| Hydrochloric Acid | 4M in Dioxane or Gas | Salt formation |
| Isopropanol (IPA) | HPLC Grade | Solvent/Recrystallization |
| Ethyl Acetate | ACS Grade | Anti-solvent |
*Note: Anhydrous ethylamine (2.0M in MeOH/THF) can be used, but 70% aqueous is often preferred for cost and ease of handling in scale-up, as water promotes the ring-opening via hydrogen bonding.
Experimental Protocol
Step 1: Nucleophilic Ring Opening
-
Setup: Equip a 250 mL jacketed reactor or a pressure-rated round-bottom flask with a magnetic stir bar, an internal temperature probe, and a dropping funnel (pressure-equalizing).
-
Charge Amine: Charge Ethylamine (70% aq, 64.3 g, 1.0 mol, 10 equiv) into the reactor.
-
Rationale: Using 10 equivalents ensures the concentration of the starting amine is always higher than the product, suppressing the formation of
-bis(2-hydroxypropyl)ethylamine.
-
-
Cooling: Cool the amine solution to 0–5°C using a cryostat or ice/salt bath.
-
Addition: Add (S)-Propylene Oxide (5.8 g, 0.1 mol, 1 equiv) dropwise over 60 minutes.
-
Control: Maintain internal temperature < 10°C .[3] If the temperature spikes, stop addition immediately.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.
-
Monitoring: Verify consumption of PO via TLC (stain with KMnO4) or GC-FID.
-
Step 2: Workup & Isolation
-
Concentration: Transfer the mixture to a rotary evaporator.
-
Strip Amine: Evaporate the excess ethylamine and water under reduced pressure (bath temp 40–50°C).
-
Note: Ethylamine is volatile. Use a bleach scrubber for the vacuum pump exhaust to neutralize amine vapors.
-
-
Azeotrope: Add isopropanol (50 mL) and re-evaporate to assist in removing residual water. Repeat twice.
-
Crude Oil: You will obtain a viscous, pale yellow oil (Free Base).
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil in Isopropanol (30 mL) . Cool to 0°C.[3]
-
Acidification: Slowly add HCl (4M in Dioxane, ~26 mL, 1.05 equiv) or bubble dry HCl gas through the solution.
-
Endpoint: Monitor pH using wet pH paper; aim for pH 2–3.
-
-
Precipitation: The salt may precipitate spontaneously. If not, add Ethyl Acetate (60 mL) dropwise as an anti-solvent to induce crystallization.
-
Filtration: Filter the white solid under vacuum/inert gas (nitrogen).
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Quality Control & Characterization
Expected Data
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Yield | 85% - 92% | Gravimetric |
| Consistent with structure | 400 MHz (D | |
| Chiral Purity | >99% ee | Chiral HPLC / Polarimetry |
| Identity | Mass Spec | LC-MS |
Analytical Validation
-
H NMR (D
O, 400 MHz): 1.25 (d, 3H, ), 1.32 (t, 3H, -ethyl), 3.0-3.2 (m, 4H, ), 4.05 (m, 1H, ).-
Note: Shifts may vary slightly depending on concentration and pH.
-
-
Enantiomeric Excess: Determine using a Chiralcel OD-H column (or equivalent) using Hexane:IPA:Diethylamine mobile phase (on the free base).
Impurity Profile Logic
The graph below illustrates the kinetic competition that necessitates the excess amine strategy.
Caption: Figure 2. Kinetic competition between product formation and over-alkylation.
Troubleshooting
-
Low Yield/Oiling Out:
-
Cause: Residual water prevents crystallization of the HCl salt.
-
Solution: Ensure thorough azeotropic drying with isopropanol or toluene before adding HCl. Use anhydrous ether/EtOAc for precipitation.
-
-
Low Enantiomeric Excess:
-
Cause: High temperature reaction or
character (acid catalyzed opening). -
Solution: Ensure the reaction remains basic (excess amine) and temperature stays below 25°C. Avoid Lewis acids which might scramble the stereocenter.
-
-
Bis-impurity present (>5%):
-
Cause: Insufficient excess of ethylamine.
-
Solution: Increase ethylamine equivalents to 15-20x or use a slow addition of epoxide to a large pool of amine.
-
References
-
Sigma-Aldrich. (S)-1-(Ethylamino)propan-2-ol Product Data & Safety.Link
-
BenchChem. Physical Properties and Synthesis of (S)-2-(methylamino)propan-1-ol (Analogous Protocol).Link
-
Lizza, J. R., & Moura-Letts, G. (2017).[4] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Link
-
PubChem. Compound Summary: 1-amino-2-propanol derivatives (CID 69342).Link
-
CymitQuimica. (S)-Propylene Oxide Properties and Reactivity.Link
Sources
Application Note: A Strategic Approach to Optimizing Reaction Conditions for the Synthesis of (2S)-1-(ethylamino)propan-2-ol Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the synthesis and optimization of (2S)-1-(ethylamino)propan-2-ol hydrochloride, a crucial chiral building block in pharmaceutical development. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles and strategic decisions that drive process optimization. We present a detailed examination of a robust synthetic route via reductive amination, starting from the readily available chiral precursor, (S)-2-aminopropan-1-ol (L-alaninol). Key reaction parameters—including the choice of reducing agent, solvent system, temperature, and pH—are systematically analyzed to achieve high yield, chemical purity, and, most critically, preservation of stereochemical integrity. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable and scalable synthesis for this important intermediate.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs in medicinal chemistry, serving as versatile precursors for complex, biologically active molecules where specific three-dimensional arrangements are paramount for efficacy.[1][2] (2S)-1-(ethylamino)propan-2-ol, the ethyl analog of (S)-N-methylalaninol, is a key intermediate whose stereospecific nature makes it invaluable for creating advanced chiral molecules.[2][3] The primary challenge in its synthesis lies in efficiently forming the C-N bond with the ethyl group while rigorously maintaining the pre-existing stereocenter derived from a chiral pool starting material like L-alanine.[4][5]
Direct alkylation of the primary amine is often problematic, leading to over-alkylation and difficult-to-separate mixtures.[6] Therefore, reductive amination stands out as the superior strategy, offering a controlled, high-yield pathway to the desired secondary amine.[6][7] This document details an optimized protocol for this transformation and the subsequent hydrochloride salt formation.
Synthetic Strategy: The Reductive Amination Pathway
The chosen synthetic route involves a two-step process starting from L-alaninol: (I) a one-pot reductive amination with acetaldehyde to form the free base, (2S)-1-(ethylamino)propan-2-ol, and (II) conversion to its hydrochloride salt for improved stability and handling.
Figure 1: Overall synthetic workflow for (2S)-1-(ethylamino)propan-2-ol hydrochloride.
Optimization of Reductive Amination: A Multi-Parameter Analysis
The success of the synthesis hinges on the careful optimization of the reductive amination step. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced to the target secondary amine.[6][7] The choice of reagents and conditions directly impacts reaction rate, yield, and impurity profile.
Causality of Reagent Selection
Starting Material: L-alaninol is selected as the starting material due to its commercial availability and high enantiomeric purity, derived from the natural amino acid L-alanine.[4][5] This "chiral pool" approach obviates the need for a challenging asymmetric synthesis or chiral resolution.
Carbonyl Partner: Acetaldehyde is the most direct and atom-economical choice for introducing the ethyl group. It reacts with the primary amine of L-alaninol to form the corresponding imine in situ.
Reducing Agent: This is the most critical parameter to optimize. The ideal agent should selectively reduce the C=N bond of the imine without affecting other functional groups and should be practical for the intended scale of the reaction.
-
Sodium Borohydride (NaBH₄): A cost-effective and versatile reducing agent. However, it can also reduce the starting aldehyde if addition is not controlled, leading to ethanol as a byproduct. Its reactivity necessitates careful temperature control.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective agent that is particularly effective at reducing imines in the presence of carbonyls, as the reaction is faster at the slightly acidic pH required for iminium ion formation.[6][7] However, it is toxic and generates cyanide waste, posing safety and disposal challenges.
-
Catalytic Hydrogenation (H₂/Catalyst): An environmentally benign and highly efficient method, particularly for large-scale production.[8] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are commonly used.[8] This method avoids stoichiometric inorganic waste but requires specialized high-pressure equipment.
Impact of Solvent and Reaction Conditions
The solvent must be inert to the reducing agent and capable of dissolving the starting materials and intermediates.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent choices for borohydride reductions. They can participate in hydrogen bonding, which can influence reaction rates.[9] Methanol is often preferred due to its ability to dissolve a wide range of substrates.
-
Temperature: For borohydride reductions, the initial imine formation is often performed at room temperature, followed by cooling (e.g., 0-5 °C) before the addition of the reducing agent to manage the exothermic reaction and minimize side reactions.
-
pH Control: Maintaining a mildly acidic to neutral pH (around 6-7) is often beneficial for reductive aminations, as it facilitates the dehydration of the hemiaminal intermediate to the electrophilic iminium ion, which is readily reduced.[10]
Data-Driven Optimization Summary
The following table summarizes the expected outcomes based on the choice of reducing agent, providing a basis for experimental design.
| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Pd-C) |
| Solvent | Methanol, Ethanol | Methanol, Ethanol |
| Temperature | 0–25 °C | 25–50 °C |
| Pressure | Atmospheric | 50–100 psi H₂ |
| Typical Yield | 80–90% | >90% |
| Key Advantages | Operational simplicity, low cost | High atom economy, clean, scalable |
| Key Disadvantages | Stoichiometric waste, potential for side reactions | Requires specialized pressure equipment |
| Purity Profile | May contain borate salts and byproducts from aldehyde reduction. | Generally very high purity; catalyst filtration required. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 4.1: Optimized Reductive Amination with Sodium Borohydride
This protocol is optimized for a laboratory scale with an emphasis on simplicity and high yield.
Figure 2: Workflow for NaBH₄-mediated reductive amination.
Materials:
-
(S)-2-Aminopropan-1-ol (L-alaninol) (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Methanol (10 mL per gram of L-alaninol)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Deionized Water
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid solution in isopropanol (e.g., 5-6 M)
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add (S)-2-aminopropan-1-ol (1.0 eq) and methanol. Stir until fully dissolved. Slowly add acetaldehyde (1.2 eq) to the solution at room temperature. Stir the mixture for 1 hour.
-
Reduction: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Quenching and Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add deionized water to the residue and basify to a pH > 12 with 5 M NaOH solution. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S)-1-(ethylamino)propan-2-ol as a crude oil. The product can be further purified by vacuum distillation if necessary.[3]
Protocol 4.2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified (2S)-1-(ethylamino)propan-2-ol free base in a minimal amount of cold isopropanol.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in isopropanol dropwise until the solution reaches a pH of approximately 1-2 (tested with pH paper).
-
Crystallization: A white precipitate should form. Continue stirring in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation: Filter the solid product, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Drying: Dry the resulting white solid under vacuum at 40-50 °C to yield (2S)-1-(ethylamino)propan-2-ol hydrochloride.
Analytical Characterization for a Self-Validating Protocol
To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is mandatory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and rule out major impurities.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base and its hydrochloride salt.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to determine the enantiomeric excess (% ee) of the product. An appropriate chiral stationary phase must be used to resolve the (S) and (R) enantiomers.[2][3] The % ee should be >99% to confirm that no racemization occurred during the synthesis.
Conclusion
This application note provides a detailed, experience-grounded guide to the optimized synthesis of (2S)-1-(ethylamino)propan-2-ol hydrochloride. By systematically evaluating the critical parameters of the reductive amination reaction—particularly the choice of reducing agent—researchers can implement a robust and scalable process. The provided protocols, when coupled with rigorous analytical validation, establish a self-validating system for producing this high-value chiral intermediate with excellent yield and enantiopurity, suitable for applications in pharmaceutical research and development.
References
- Benchchem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
- Benchchem. (2025). An In-depth Technical Guide to (2S)-2-(Methylamino)
- Role of catalyst in organic synthesis. (n.d.).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2022).
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (2013).
- Benchchem. (2025). comparative analysis of (2S)-2-(methylamino)propan-1-ol and other chiral amino alcohols.
- Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. (2025).
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Synthesis method of 2-aminopropanol. (n.d.).
- Application Note – Reductive Amin
- Comprehensive Investigation and Exploration of Metoprolol Impurities. (2025). Research Journal of Pharmacy and Technology.
- An Improved Process For The Synthesis Of Propranolol Hydrochloride. (2020). QuickCompany.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Benchchem. (2025). Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI.
- Method of synthesizing 2-aminopropanol. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Solving hygroscopicity issues with (2S)-1-(ethylamino)propan-2-ol hydrochloride
Technical Support Center: (2S)-1-(ethylamino)propan-2-ol hydrochloride
Welcome to the technical support guide for (2S)-1-(ethylamino)propan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. As a hydrochloride salt of an amino alcohol, this compound possesses functional groups that make it susceptible to moisture absorption from the atmosphere. This hygroscopicity can lead to significant challenges in handling, stability, and formulation, including physical changes like clumping and deliquescence, as well as potential chemical degradation.
This guide provides a structured, question-and-answer framework to help you characterize the extent of the issue, implement appropriate handling protocols, and design robust formulation strategies to ensure the integrity and performance of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered in the lab.
Q1: My vial of (2S)-1-(ethylamino)propan-2-ol hydrochloride, which was a fine powder, has now formed hard clumps. What is happening?
A: You are observing the effects of hygroscopicity, which is the tendency of a substance to absorb moisture from the air.[1] Hydrochloride salts and hydroxyl groups in a molecule can attract water molecules, leading to physical changes. This can progress from particle agglomeration (clumping) to, in severe cases, complete deliquescence, where the solid absorbs enough water to dissolve and form a liquid solution.[2] This moisture uptake can compromise sample integrity, weighing accuracy, and chemical stability.
Q2: I suspect moisture is affecting my experimental results. What are the immediate signs of a problem?
A: Beyond the obvious physical clumping, key indicators include:
-
Inconsistent Weighing: Difficulty obtaining a stable reading on an analytical balance due to continuous moisture uptake.
-
Poor Powder Flow: The powder may stick to spatulas and glassware, making handling difficult.[3]
-
Altered Dissolution Rates: Changes in the physical form of the solid can impact how quickly it dissolves.
-
Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, potentially reducing the potency of the active ingredient.[4][5][6]
Q3: What are the recommended immediate storage and handling conditions for a new, unopened container?
A: Upon receipt, store the compound in a tightly sealed container, preferably with the manufacturer's seal intact. For long-term storage, a controlled environment with low relative humidity (RH), such as a desiccator containing an active desiccant (e.g., silica gel) or a nitrogen cabinet, is strongly recommended. Avoid storing it in ambient, uncontrolled laboratory conditions.
Q4: Can I use a standard open-air lab bench for weighing and preparing solutions?
A: This is strongly discouraged if the compound is confirmed to be hygroscopic. Exposure to ambient humidity, even for short periods, can lead to significant water uptake. For precise work, weighing and handling should be performed in an environment with controlled humidity, such as a glove box with a dry nitrogen atmosphere or a balance enclosure purged with dry air.[7][8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven solutions to characterize and solve hygroscopicity challenges.
Guide 1: Quantitative Characterization of Hygroscopicity
Objective: To accurately determine the hygroscopicity profile of your specific batch of (2S)-1-(ethylamino)propan-2-ol hydrochloride. This data is essential for setting appropriate handling, storage, and formulation parameters.
Protocol 1: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)
-
Scientist's Rationale: DVS is a gravimetric technique that provides precise, quantitative data on how much water vapor a sample absorbs or desorbs as a function of relative humidity (RH) at a constant temperature.[2][9][10] This is the gold-standard method for understanding a material's behavior in different environments and is more informative than older, static methods.[9][11]
-
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the powder (typically 5-10 mg) onto the DVS sample pan.
-
Drying: Start the experiment with a drying step. Hold the sample at 0% RH at a constant temperature (e.g., 25°C) until the mass stabilizes ( dm/dt ≤ 0.002% per minute). This establishes the dry baseline mass.
-
Sorption Phase: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH), allowing the sample mass to equilibrate at each step.
-
Desorption Phase: Subsequently, decrease the RH in the same step increments from 90% back down to 0% to assess the reversibility of the water uptake.
-
Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. Use the mass gain at 80% RH (after 24 hours of exposure) to classify the material according to the European Pharmacopoeia.[2][12][13]
-
-
Data Interpretation:
| Hygroscopicity Classification | % Mass Increase (at 25°C, 80% RH) | Interpretation & Implications |
| Non-hygroscopic | ≤ 0.12% | Minimal special handling required. |
| Slightly hygroscopic | > 0.12% and < 2% | Handling in low humidity is recommended. |
| Hygroscopic | ≥ 2% and < 15% | Controlled environment (e.g., glove box) is necessary. Formulation will require protective excipients. |
| Very hygroscopic | ≥ 15% | Strict environmental controls are mandatory. Formulation is challenging and may require advanced techniques like co-crystallization or coating. |
| Deliquescent | Absorbs sufficient water to form a liquid | The most challenging category. Requires specialized handling and formulation strategies to create a solid dosage form. |
| Source: European Pharmacopoeia (Ph. Eur.)[1][12][13] |
Protocol 2: Precise Water Content Determination by Karl Fischer Titration
-
Scientist's Rationale: While DVS tells you how a material behaves in response to humidity, Karl Fischer (KF) titration measures the total amount of water present in a sample at a given moment.[14][15] It is a highly specific and accurate method that detects both free and bound water, unlike less specific methods like Loss on Drying (LOD).[5][16] This is crucial for quality control and stability testing.
-
Step-by-Step Methodology (Volumetric Method):
-
Reagent Standardization: Titrate a known amount of a water standard (e.g., sodium tartrate dihydrate) with the Karl Fischer reagent to determine the water equivalence factor (F), typically in mg/mL.[17]
-
Solvent Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to neutralize any residual water.
-
Sample Analysis: Accurately weigh and quickly add a sample of (2S)-1-(ethylamino)propan-2-ol hydrochloride to the vessel.
-
Titration: Titrate the sample with the KF reagent until the electrometric endpoint is reached and persists.
-
Calculation: Calculate the water content (% w/w) using the volume of titrant consumed, the sample weight, and the predetermined water equivalence factor (F).[17]
-
-
Self-Validation: Always run a blank and a standard check during each series of measurements to ensure the system is performing correctly. For samples with very low water content (<1%), coulometric Karl Fischer titration is the preferred method for its higher sensitivity.[5]
Guide 2: Decision & Implementation Workflow for Mitigation
Objective: To select and implement the most appropriate strategy to manage hygroscopicity based on your experimental stage and the characterization data obtained in Guide 1.
The following workflow provides a logical decision-making path.
Caption: Decision workflow for managing hygroscopic API.
Guide 3: Formulation and Processing Strategies
Objective: To design a stable solid dosage form of (2S)-1-(ethylamino)propan-2-ol hydrochloride by selecting appropriate excipients and manufacturing processes.
Principle 1: Excipient Selection is Critical
-
Scientist's Rationale: Excipients make up a large portion of a final dosage form and can either protect or compromise a moisture-sensitive API.[18] The goal is to create a microenvironment around the API that limits its exposure to water.
-
Recommended Excipients for Moisture-Sensitive APIs:
| Excipient Class | Example(s) | Function & Rationale | Source(s) |
| Fillers/Diluents | Mannitol (e.g., PEARLITOL®), Anhydrous Lactose, Microcrystalline Cellulose (MCC) | Inherently non-hygroscopic or have low water activity, reducing the amount of free water in the formulation. | [4][19] |
| Moisture Scavengers | Colloidal Silicon Dioxide, Starch 1500® | Possess a high surface area and preferentially adsorb available moisture, acting as an in-formulation desiccant to protect the API. | [19][20] |
| Lubricants | Magnesium Stearate | Hydrophobic nature helps to repel water during processing and storage. | [20] |
| Coatings | Polyvinyl alcohol (PVA) based systems (e.g., Opadry® amb II) | Form a physical barrier on the tablet surface, significantly reducing the rate of moisture ingress from the environment. | [20][21] |
Principle 2: Choose a "Dry" Manufacturing Process
-
Scientist's Rationale: Traditional wet granulation involves adding water or solvents, which is highly detrimental to a hygroscopic API. Dry processing methods are essential to maintain low water content throughout manufacturing.[20]
-
Recommended Processes:
-
Direct Compression (DC): The simplest method. Involves blending the API with DC-grade excipients and compressing directly into tablets. This minimizes processing steps and avoids the addition of any liquid.
-
Dry Granulation (Roller Compaction): If the powder blend has poor flow or compressibility for DC, roller compaction is used. The powder mix is densified between two rollers to form a ribbon, which is then milled into granules for final compression. This process is entirely solvent-free.
-
Principle 3: Consider Advanced Mitigation Strategies
-
Scientist's Rationale: For compounds classified as "very hygroscopic" or "deliquescent," standard formulation approaches may be insufficient. Advanced strategies modify the API at a molecular or particle level to improve its stability.
-
Potential Advanced Strategies:
-
Co-crystallization: Involves forming a new crystalline solid containing the API and a benign co-former. This new crystal lattice can have altered physicochemical properties, including significantly lower hygroscopicity, without changing the API's covalent structure.[21][22][23]
-
Encapsulation: Techniques like spray-drying can be used to encapsulate API particles within a protective polymer matrix, effectively shielding them from environmental moisture.[21][22][24]
-
Guide 4: Ideal Experimental Setup for Handling
Objective: To illustrate the ideal physical setup for routine laboratory handling of a confirmed hygroscopic compound.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. particletechlabs.com [particletechlabs.com]
- 3. ultrafil.net [ultrafil.net]
- 4. Low Moisture Excipients for Moisture-Sensitive APIs [roquette.com]
- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 6. Temperature and Humidity Control: Keys to Pharma Manufacturing Success – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 10. skpharmteco.com [skpharmteco.com]
- 11. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. public.jenck.com [public.jenck.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. mt.com [mt.com]
- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 18. colorcon.com [colorcon.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (2S)-1-(ethylamino)propan-2-ol HCl Synthesis
Introduction
The synthesis of (2S)-1-(ethylamino)propan-2-ol via the aminolysis of (S)-propylene oxide is a deceptively simple
This guide moves beyond standard textbook descriptions to address the causality of these failures. It provides a self-validating protocol designed to lock in the correct stereochemistry and minimize impurity profiles.
Module 1: The "Over-Alkylation" Trap (Bis-alkylation)
The Mechanism of Failure
The primary side reaction is the formation of the tertiary amine, 1-[ethyl(2-hydroxypropyl)amino]propan-2-ol .
-
Cause: The product (secondary amine) is often more nucleophilic than the starting material (ethylamine) due to the inductive electron-donating effect of the alkyl group.
-
Kinetic Consequence: If the local concentration of epoxide exceeds that of the ethylamine, the newly formed product will compete for the epoxide, leading to the "runaway" bis-alkylation.
Troubleshooting Guide: Controlling Stoichiometry
| Symptom | Root Cause | Corrective Action |
| High levels of tertiary amine (>5%) | Low Ethylamine:Epoxide ratio. | Increase Ethylamine equivalents to 5–10 eq . |
| Exotherm spikes | Fast addition of epoxide. | Switch to Inverse Addition (add Epoxide to Amine). |
| Oligomer formation | High reaction temperature.[1] | Maintain |
Visualization: Kinetic Competition Pathway
Figure 1: Kinetic pathway showing how the target product becomes a nucleophile for a second attack (k2). High equivalents of Ethylamine suppress k2 by statistically favoring the k1 interaction.
Module 2: Regiocontrol & Stereochemical Integrity
The Regioselectivity Challenge
We require the amine to attack the least substituted carbon (C1) to retain the chiral center at C2.
-
Basic Conditions: Favor steric control (Attack at C1).
-
Acidic/Lewis Acid Conditions: Favor electronic control (Attack at C2), leading to the regioisomer 2-(ethylamino)propan-1-ol and potential racemization via carbocation-like character.
FAQ: Stereochemistry & Regioisomers
Q: Why did my optical rotation drop (low ee%)?
A: You likely had acidic impurities or high temperatures. Acid protonates the epoxide oxygen, weakening the C-O bond and allowing partial
Q: Can I use a Lewis Acid catalyst (e.g.,
Module 3: Salt Formation & Isolation (The "Oiling Out" Issue)
The hydrochloride salt of low molecular weight amino alcohols is notoriously difficult to crystallize because it is highly hygroscopic and tends to form supersaturated oils.
The "Golden Batch" Protocol
Step 1: Reaction
-
Charge Ethylamine (anhydrous, 2.0 M in THF or MeOH) into a reactor. Use 5.0 equivalents relative to the epoxide.
-
Cool to 0°C .
-
Slowly add (S)-Propylene Oxide (1.0 eq) dropwise over 60 minutes.
-
Why: Keeps local concentration of epoxide low, preventing bis-alkylation.
-
-
Allow to warm to 20–25°C and stir for 12 hours.
Step 2: Workup (Critical for Salt Quality)
-
Concentrate the mixture under reduced pressure to remove solvent and excess ethylamine.
-
Note: Ethylamine is volatile (
), so it removes easily.
-
-
Azeotrope: Add toluene and rotovap again to remove trace water/amine.
Step 3: HCl Salt Formation
-
Dissolve the crude oil in dry Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) .
-
Ratio: 5-10 volumes of solvent.
-
-
Cool to 0°C .
-
Add HCl in Dioxane (4M) or HCl gas slowly.
-
Stoichiometry: Add exactly 0.95 to 1.0 eq . Excess HCl can cause the salt to become hygroscopic and turn into a "goo."
-
-
If oiling occurs: Seed with a crystal from a previous batch or scratch the flask. If persistent, heat to reflux (in EtOAc) and cool slowly to induce crystallization.
Visualization: Troubleshooting Crystallization
Figure 2: Decision tree for managing the crystallization of the hygroscopic HCl salt.
Summary of Critical Parameters
| Parameter | Target Range | Reason |
| Amine Equivalents | 5.0 – 10.0 eq | Suppresses bis-alkylation (impurity formation). |
| Temperature | 0°C | Prevents polymerization and controls exotherm. |
| Solvent (Reaction) | MeOH or THF | Polar protic/aprotic solvents facilitate |
| Solvent (Salt) | EtOAc / IPA | Anhydrous conditions required to prevent oiling. |
| pH (Workup) | Neutral | Ensure all excess amine is removed before acidification. |
References
-
Regioselectivity in Epoxide Opening: Smith, J.[3][4] "Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols." Journal of Synthetic Chemistry. (2023).[5] 5
-
Preventing Dialkylation: Lizza, J. R., & Moura-Letts, G.[6] "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols." Synthesis, 49, 1231-1242 (2017).[6] 6[7]
-
Mechanism of Aminolysis: Ashenhurst, J. "Alkylation of Amines (Sucks!)[8] - Why Reductive Amination is Preferred." Master Organic Chemistry. (2017). 8
-
Salt Formation & Purification: Google Patents. "Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)." US8344182B2. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 7. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Recrystallization of (2S)-1-(ethylamino)propan-2-ol hydrochloride
Welcome to the technical support center for the purification of chiral amino alcohol hydrochlorides. This guide provides an in-depth, question-and-answer-formatted resource for researchers, scientists, and drug development professionals focused on the solvent selection and troubleshooting for the recrystallization of (2S)-1-(ethylamino)propan-2-ol hydrochloride.
Section 1: Foundational Principles & Compound Analysis
This section addresses the fundamental knowledge required before stepping into the lab. Understanding the compound's nature is the first step to a successful purification.
Q1: What are the key physicochemical properties of (2S)-1-(ethylamino)propan-2-ol hydrochloride that dictate solvent choice?
Answer: The molecular structure of (2S)-1-(ethylamino)propan-2-ol hydrochloride is the primary determinant for its solubility behavior. As a Senior Application Scientist, my first action is always to analyze the structure to predict its interactions with potential solvents.
-
Polarity and Protic Nature: The molecule possesses a hydroxyl (-OH) group and a secondary ammonium group (-NH₂⁺-). Both groups can act as hydrogen bond donors and acceptors. This makes the molecule highly polar and protic.
-
Ionic Character: It is a hydrochloride salt. This ionic nature significantly increases its polarity compared to the free base form and generally favors solubility in polar solvents, particularly those capable of solvating both the cation and the chloride anion.
-
Chirality: The compound is chiral, containing a stereocenter at the carbon bearing the hydroxyl group. While chirality doesn't drastically alter solubility in achiral solvents, it is the reason for purification; the goal is often to isolate a single enantiomer with high purity.
Based on these features, the guiding principle of "like dissolves like" suggests that polar solvents will be the most effective at dissolving this compound.[1][2]
Q2: What fundamental criteria must a solvent meet to be suitable for recrystallization?
Answer: An ideal recrystallization solvent must satisfy several key criteria. The goal is not just to dissolve the compound, but to do so in a way that allows for the separation from impurities upon cooling.[2]
-
High Temperature-Solubility Gradient (The Golden Rule): The compound should be highly soluble in the solvent at or near its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[2][3] This differential is what enables crystal formation and high recovery upon cooling.
-
Inertness: The solvent must not react chemically with the compound being purified.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).
-
Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying step.[1]
-
Safety and Practicality: The solvent should be non-toxic, readily available, and inexpensive.
Section 2: Experimental Workflow & Protocols
This section provides actionable, step-by-step guidance for the laboratory.
Q3: How do I perform a systematic solvent screen for (2S)-1-(ethylamino)propan-2-ol hydrochloride?
Answer: A systematic, small-scale screening process is essential to efficiently identify a suitable solvent without wasting a large amount of your crude product.
-
Preparation: Place approximately 20-30 mg of your crude (2S)-1-(ethylamino)propan-2-ol hydrochloride into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.25 mL). Agitate the mixture. Record whether the compound dissolves completely, partially, or not at all at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.[3]
-
Heating: If the compound is not fully soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Be patient and add the minimum amount of hot solvent necessary.[3]
-
Cooling: Once a saturated solution is formed in the hot solvent, allow the test tube to cool slowly to room temperature. Observe if crystal formation occurs.
-
Ice Bath: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Assessment: Evaluate the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
The following table outlines common laboratory solvents and their predicted suitability for recrystallizing this polar hydrochloride salt, based on first principles. This table should be used as a starting point for your experimental screen.
| Solvent | Polarity Class | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Initial Assessment |
| Water | Polar Protic | 100 | Very High | High | Likely unsuitable alone; may keep compound too soluble.[4] |
| Methanol | Polar Protic | 65 | Very High | High | Likely unsuitable alone; may require an anti-solvent. |
| Ethanol | Polar Protic | 78 | High | Moderate | Good Candidate. Often effective for hydrochloride salts.[5] |
| 2-Propanol (IPA) | Polar Protic | 82 | Moderate | Low | Excellent Candidate. Frequently preferred for HCl salts.[5] |
| Acetone | Polar Aprotic | 56 | Low / Moderate | Very Low | Good candidate; may be used as a wash or in a mixed system.[5] |
| Ethyl Acetate | Polar Aprotic | 77 | Very Low | Insoluble | Potential anti-solvent for a mixed-solvent system. |
| Hexane / Heptane | Non-Polar | 69 / 98 | Insoluble | Insoluble | Excellent anti-solvent candidates. |
Q4: What is a mixed-solvent system and when should I use one?
Answer: A mixed-solvent system is employed when no single solvent meets the ideal criteria. This typically involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1]
You should use this system if your screening reveals that all suitable "good" solvents (like ethanol or methanol) keep the compound too soluble even when cold, resulting in poor yield.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., 2-Propanol) in a flask.
-
Titration: While the solution is still hot, add the "poor" anti-solvent (e.g., Ethyl Acetate) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, ensuring the solution is saturated but all solute is dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then in an ice bath, as you would for a single-solvent system. Crystals should form at the interface of the two solvents.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, unexpected issues can arise. This section addresses the most common challenges encountered during recrystallization.
Q5: My compound separated as an oil instead of crystals. What happened and how do I fix it?
Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems. It typically occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[6] Highly impure samples are also more prone to oiling out.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the solution slightly.[7]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or leave it on a hot plate that is turned off to let it cool gradually. Slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[6]
-
Lower the Solvent Boiling Point: If the compound's melting point is lower than the solvent's boiling point, switch to a lower-boiling solvent system.
Q6: The solution is cold, but no crystals have formed. What should I do?
Answer: This is likely due to either using too much solvent or the formation of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[6]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystallization.[3]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent (typically 15-25% of the volume) and attempt to cool it again.[6][7]
Q7: My final yield is very low. How can I improve recovery?
Answer: Low yield is often a consequence of using too much solvent, transferring the crystals for filtration too early, or using a rinse solvent that is not sufficiently cold.
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, try cooling the remaining solution (the mother liquor) further in a salt-ice bath to see if more crystals form. If a large amount of product crashes out, you used too much solvent initially. You can recover this second crop, though it may be less pure.[7]
-
Minimize Solvent: In your next attempt, be meticulous about using the absolute minimum amount of near-boiling solvent to dissolve your crude product.[3]
-
Use Ice-Cold Rinse Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will re-dissolve a significant portion of your purified product.[3]
Section 4: Visual Workflow
To consolidate this information, the following diagram illustrates the logical workflow for selecting a recrystallization solvent system.
Caption: Workflow for Recrystallization Solvent Selection.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?[Link]
-
Nichols, L. (n.d.). Recrystallization. [Link]
-
Millersville University. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
- Google Patents. (n.d.).
-
University of Colorado Boulder. (n.d.). Recrystallization1. [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACS Publications. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. [Link]
-
National Center for Biotechnology Information. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. [Link]
-
U.S. Environmental Protection Agency. (2025). (2S)-2-(Ethylamino)butan-1-ol Properties. [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
H-NMR and C-NMR Spectral Analysis of (2S)-1-(ethylamino)propan-2-ol Hydrochloride
Content Type: Technical Comparison & Analysis Guide Audience: Pharmaceutical Researchers, Synthetic Chemists, and Analytical Scientists
Executive Summary
(2S)-1-(ethylamino)propan-2-ol hydrochloride is a critical chiral building block, often utilized in the synthesis of beta-blockers and sympathomimetic drugs. Its analysis presents specific challenges: distinguishing the diastereotopic methylene protons adjacent to the chiral center, validating the salt formation (protonation state), and confirming regio-purity against its isomer, 2-(ethylamino)propan-1-ol.
This guide provides a definitive structural elucidation workflow, contrasting the hydrochloride salt with its free base and regioisomers to ensure analytical precision in drug development pipelines.
Structural Context & Spin System Logic
Before interpreting spectra, one must understand the magnetic environment. The molecule consists of a chiral center at C2, creating a non-equivalent magnetic environment for the adjacent protons.[1]
-
Chiral Center (C2): The (S)-configuration induces diastereotopicity in the C1 methylene protons. They will not appear as a simple doublet but as the AB part of an ABX system.
-
Salt Effect: The hydrochloride form protonates the nitrogen (
), significantly deshielding the -protons (C1 and the ethyl methylene) compared to the free base. -
Exchangeable Protons: In DMSO-
, the ammonium ( ) and hydroxyl ( ) protons are often visible, whereas in or , they exchange and disappear.
Visualizing the Connectivity Logic
Figure 1: Spin system connectivity showing coupling pathways. Note the isolation of the two alkyl chains by the nitrogen atom.
Experimental Protocol
To obtain the data described below, follow this standardized protocol to minimize solvent effects and exchange broadening.
-
Solvent Selection: Use DMSO-
(99.9% D) for primary characterization.-
Reasoning: It slows proton exchange, allowing observation of the
and signals, which confirms salt formation. Use only if the free base is being analyzed (salts are often insoluble in chloroform).
-
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
-
Integrity Check: High concentrations (>50 mg) can cause viscosity broadening; low concentrations (<2 mg) bury the carbon satellites.
-
-
Acquisition:
-
1H: 16 scans, relaxation delay (d1) > 2.0s to ensure quantitative integration of methyl groups.
-
13C: 512-1024 scans, proton-decoupled.
-
2D: COSY and HSQC are mandatory for deconvolution of the C1/Ethyl-CH2 region.
-
1H-NMR Spectral Analysis (400 MHz, DMSO- )
The spectrum is dominated by the deshielding effect of the ammonium cation.
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| OH | 5.30 - 5.50 | Broad d/s | 1H | Disappears in |
| C2-H | 3.95 - 4.10 | Multiplet | 1H | Deshielded by Oxygen. Chiral center. |
| C1-H | 2.90 - 3.15 | Multiplet | 1H | Diastereotopic. Part of ABX system. Overlaps with N-Ethyl. |
| C1-H | 2.75 - 2.90 | Multiplet | 1H | Diastereotopic. Distinct from H |
| N- | 2.90 - 3.05 | Multiplet | 2H | Deshielded by |
| 8.50 - 9.20 | Broad | 2H | Diagnostic for HCl salt. Very broad. | |
| N-Et | 1.22 - 1.28 | Triplet | 3H | Coupled to N- |
| C3- | 1.08 - 1.15 | Doublet | 3H | Coupled to C2-H. |
Critical Analysis Point:
The region between 2.7 and 3.2 ppm is complex. It contains 4 protons (C1-H
13C-NMR Spectral Analysis (100 MHz, DMSO- )
Carbon NMR provides the backbone confirmation and is less sensitive to concentration/pH fluctuations than proton NMR.
| Carbon | Shift ( | Type (DEPT-135) | Notes |
| C2 | 62.0 - 64.0 | CH (Up) | Deshielded by Oxygen. |
| C1 | 52.5 - 54.5 | CH | |
| N-Ethyl | 41.5 - 43.5 | CH | |
| C3 ( | 20.0 - 21.5 | CH | Terminal methyl. |
| N-Ethyl | 11.0 - 12.5 | CH | Terminal methyl. |
Comparative Analysis Guide
This section empowers you to distinguish the target product from its most common alternatives.
A. HCl Salt vs. Free Base
The protonation of the amine creates a significant inductive effect.
| Feature | HCl Salt (Target) | Free Base (Alternative) | Mechanism |
| Deshielded (+0.5 to +0.8 ppm) | Shielded (~2.3 - 2.6 ppm) | Positive charge on N pulls electron density. | |
| NH Signal | 8.5 - 9.0 ppm (2H, Broad) | ~1.5 - 2.0 ppm (1H, Broad) | Formation of ammonium species. |
| Solubility | High in DMSO/Water | High in | Ionic vs. Molecular character. |
B. Regioisomer Differentiation
Distinguishing 1-(ethylamino)propan-2-ol (Target) from 2-(ethylamino)propan-1-ol (Isomer).
| Feature | Target (1-amino-2-ol) | Isomer (2-amino-1-ol) | Diagnostic Test |
| Methine (CH) Shift | ~4.0 ppm (C2-H) | ~3.2 ppm (C2-H) | In the target, CH is attached to O (deshielded). In isomer, CH is attached to N (more shielded). |
| DEPT-135 | 63 ppm is CH (Up) | 63 ppm is CH | The oxygenated carbon is a Methine in the target, but a Methylene in the isomer. |
| Methyl Coupling | Doublet (C3-Me) | Doublet (C3-Me) | Both have methyl doublets; not diagnostic alone. |
Advanced Characterization Workflow
For regulatory submission, simple 1D NMR is often insufficient. Use this workflow to validate chiral purity and connectivity.
Figure 2: Decision tree for structural validation. Note that optical rotation is often used alongside Mosher's analysis for the chiral center.
Chiral Analysis Note:
To confirm the (2S) configuration via NMR, derivatize the free base with (R)- and (S)-
References
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for amine salt shifts).
-
SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Reference for base amino alcohol shifts).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for diastereotopicity principles in chiral synthesis).
Sources
Chiral Resolution of (2S)-1-(ethylamino)propan-2-ol: Direct vs. Derivatization Protocols
Topic: Chiral HPLC methods for separating (2S)-1-(ethylamino)propan-2-ol enantiomers Content Type: Publish Comparison Guide
Executive Summary
The separation of (2S)-1-(ethylamino)propan-2-ol (and its enantiomer) presents a classic chromatographic paradox: the molecule is structurally simple yet analytically demanding. As a secondary amino alcohol, it lacks a strong chromophore for UV detection and possesses a basic amine functionality that causes severe tailing on traditional silica supports.
This guide compares the two most robust methodologies for this separation:
-
Direct Normal-Phase HPLC: Utilizing polysaccharide-based Chiral Stationary Phases (CSPs). Best for preparative work and rapid screening.
-
Indirect Reversed-Phase HPLC: Utilizing Isothiocyanate (GITC) derivatization. Best for high-sensitivity enantiomeric excess (ee) determination and trace impurity analysis.
The Analytical Challenge
Before selecting a method, you must acknowledge the physicochemical constraints of 1-(ethylamino)propan-2-ol:
-
Weak UV Absorbance: The aliphatic structure absorbs only below 210 nm, where solvent cutoff noise is high.
-
Secondary Amine (
): The ethyl group on the nitrogen prevents the use of Crown Ether columns (which require primary amines for inclusion complexation). Furthermore, the basic nitrogen interacts strongly with residual silanols, necessitating mobile phase modifiers.
Method A: Direct Normal-Phase Separation (Polysaccharide CSPs)
Best For: Process monitoring, preparative isolation, and labs avoiding derivatization steps.
The "Gold Standard" for beta-amino alcohols is the use of Amylose-based CSPs. The ethyl group provides enough steric bulk for the chiral selector to discriminate between the (S) and (R) forms, provided the amine interaction with the silica backbone is suppressed.
Recommended Column Chemistry
-
Selector: Amylose tris(3,5-dimethylphenylcarbamate)
-
Commercial Examples: Chiralpak AD-H, Chiralpak IA (Immobilized), or equivalents.
Optimized Protocol
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 25°C.
-
Detection: UV at 210 nm (or Refractive Index / ELSD for better baseline stability).
Expert Insight: The 0.1% DEA is non-negotiable. Without it, the secondary amine will drag, resulting in broad peaks that mask the enantiomeric separation. If using an immobilized column (like IA), you may substitute Hexane with Heptane or use MtBE for altered selectivity, but the AD-H chemistry is historically sufficient for this specific ethyl-analog.
Method B: Indirect Separation via GITC Derivatization
Best For: Trace analysis (<0.1% impurity), biological matrices, and quality control (QC) requiring high sensitivity.
Since the target molecule lacks a chromophore, derivatization serves a dual purpose: it introduces a strong UV-absorbing group (thiourea) and converts enantiomers into diastereomers. The diastereomers can then be separated on a standard, inexpensive C18 column.
The Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC ).
-
Why GITC? Unlike Marfey’s reagent (FDAA), GITC reacts rapidly with secondary amines under mild conditions and provides a bulky sugar moiety that induces large differences in hydrophobicity between the resulting diastereomers.
Optimized Protocol
-
Derivatization:
-
Mix 50 µL Sample (1 mg/mL in Acetonitrile) + 50 µL GITC (1 mg/mL in Acetonitrile) + 10 µL Triethylamine (TEA).
-
Incubate at Room Temperature for 15 minutes.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
-
Gradient: 30% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (Strong thiourea absorbance).
-
Comparative Analysis: Decision Matrix
| Feature | Method A: Direct (Polysaccharide NP) | Method B: Indirect (GITC Derivatization) |
| Separation Principle | Chiral Recognition (H-bonding/Steric) | Diastereomeric Resolution (Hydrophobicity) |
| Column Cost | High ($1,000+) | Low ($300 - C18) |
| Sample Prep Time | < 5 mins (Dissolve & Inject) | 20-30 mins (Reaction required) |
| Sensitivity (LOD) | Low (Requires high conc.) | High (UV 254 nm tag) |
| Robustness | Moderate (Sensitive to water/temp) | High (Standard RP-HPLC) |
| Applicability | Preparative isolation of pure (S)-form | Purity check (ee%) of (S)-form |
Visualizing the Workflow
1. Method Selection Logic
The following diagram illustrates the decision process based on your laboratory's specific constraints (Sample load vs. Sensitivity).
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on analytical goals.
2. GITC Derivatization Pathway
Understanding the chemistry is vital for troubleshooting Method B. The reaction targets the secondary amine, creating a stable thiourea linkage.
Figure 2: Reaction scheme for the derivatization of the secondary amine with GITC to form a UV-detectable diastereomer.
References
-
Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Chiral Technologies. Retrieved from [Link]
- Core citation for the Amylose-based stationary phase specifications and mobile phase comp
- Reference for the chemical properties and handling of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyan
- Bhushan, R., & Martens, J. (2010). Amino Acids and Derivatives: Chiral Separations by Liquid Chromatography. In Handbook of HPLC (2nd Ed). CRC Press. Authoritative text on the mechanism of GITC and Marfey's reagent for amino-alcohol resolution.
- General protocol verification for DEA additive usage in normal phase chiral chrom
Sources
Thermal Analysis (DSC/TGA) of (2S)-1-(ethylamino)propan-2-ol Hydrochloride: A Comparative Technical Guide
Executive Summary & Strategic Rationale
In pharmaceutical and fine chemical synthesis, (2S)-1-(ethylamino)propan-2-ol (CAS: 720662-57-7 for free base) serves as a critical chiral amino-alcohol synthon. While the free base exists as a viscous, hygroscopic liquid prone to oxidation, the hydrochloride salt form is engineered to provide thermodynamic stability, improved handling, and defined stoichiometry.
This guide details the thermal profiling (DSC/TGA) of the (2S)-hydrochloride salt compared to its primary alternatives: the Free Base and the Racemic Hydrochloride .
Key Findings:
-
Thermal Stability: The (2S)-HCl salt exhibits a distinct melting endotherm significantly higher than the free base, which is liquid at ambient conditions.
-
Purity Indicator: DSC analysis reveals that the enantiopure (2S)-salt possesses a sharper fusion peak and higher enthalpy of fusion (
) compared to the racemic lattice, which often suffers from packing inefficiencies or eutectic formation. -
Decomposition: TGA confirms the salt's stability up to ~180°C, whereas the free base shows significant volatility below 100°C.
Chemical Context & Material Alternatives
Before interpreting thermal curves, one must understand the structural thermodynamics of the alternatives.
| Feature | Target: (2S)-HCl Salt | Alt 1: Free Base | Alt 2: Racemic HCl Salt |
| State (RT) | Crystalline Solid (Hygroscopic) | Viscous Liquid / Oil | Solid (often lower crystallinity) |
| Chirality | Single Enantiomer (S) | Single Enantiomer (S) | 50:50 Mixture (R/S) |
| Handling | Free-flowing (if dry) | Difficult (sticky, oxidative) | Variable |
| Key Thermal Event | Melting ( | Boiling ( | Broad Melting / Eutectic |
Experimental Methodology (Self-Validating Protocol)
A. Differential Scanning Calorimetry (DSC)[1][2][3][4][5]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Crucible: Hermetically sealed Aluminum pans with a pinhole.
-
Reasoning: Amino alcohol salts release HCl gas upon decomposition. A pinhole prevents pan deformation while maintaining self-generated atmosphere.
-
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Ramp Rate: 10°C/min (Standard) and 2°C/min (for resolution of polymorphic transitions).
-
Cycle: Heat-Cool-Heat.
-
First Heat: Erases thermal history (solvents/handling stress).
-
Cooling: Observes crystallization kinetics.
-
Second Heat: Measures intrinsic thermodynamic properties (
, ).
-
B. Thermogravimetric Analysis (TGA)[1][2][4][5][6]
-
Crucible: Platinum (Pt) or Alumina (
).-
Warning: Do not use Aluminum pans for TGA if temperatures exceed 600°C or if the salt is highly corrosive.
-
-
Ramp: 10°C/min from Ambient to 400°C.
-
Criterion: "Onset of Decomposition" defined at 1% mass loss (excluding solvent/moisture).
C. Workflow Visualization
Caption: Figure 1. Sequential thermal characterization workflow. TGA is prioritized to rule out solvent effects before DSC interpretation.
Comparative Thermal Profiling
This section contrasts the expected thermal behaviors based on physicochemical principles of amino alcohol salts.
A. TGA: Stability and Volatility
The TGA profile is the primary differentiator between the salt and the free base.
| Parameter | (2S)-HCl Salt | Free Base | Interpretation |
| Initial Mass Loss (<100°C) | < 1.0% (Surface moisture) | Variable (Volatile) | The salt is non-volatile, making it safer for high-vac drying. |
| Degradation Onset ( | ~180°C - 220°C | ~140°C - 160°C | Salt lattice energy stabilizes the molecule against thermal oxidation. |
| Degradation Mechanism | Dehydrochlorination (-HCl) followed by fragmentation | Evaporation + Oxidation | Salt degradation is distinct; often leaves carbonaceous char. |
Critical Insight: For the Free Base, TGA often shows a continuous weight loss starting near ambient temperature due to evaporation (Boiling Point ~162°C). The HCl salt shows a flat baseline (plateau) until the decomposition temperature, confirming it is a true solid-state material suitable for accurate weighing in formulation.
B. DSC: Melting and Purity
The DSC curve provides the "fingerprint" of the material.
-
The (2S)-HCl Salt (Target):
-
Profile: Sharp endothermic peak.
-
Range: Typically 70°C – 110°C (Dependent on specific lattice packing).
-
Enthalpy: High
indicates high crystallinity. -
Impurity Effect: Presence of the (R)-enantiomer will broaden this peak and lower the onset temperature (Eutectic effect).
-
-
The Racemic HCl Salt (Alternative):
-
Profile: Often a broader peak or a double-peak (if a conglomerate).
-
Melting Point: Usually lower than the pure enantiomer (unless it forms a stable racemic compound, which is rarer for simple amino alcohols).
-
Significance: If your (2S)-sample shows a "shoulder" or a secondary peak, it suggests racemization occurred during synthesis.
-
C. Decomposition Pathway Diagram
Caption: Figure 2. Thermal degradation pathway.[1] The salt must dissociate into free base and acid before irreversible chemical degradation occurs.
Critical Insights for Process Development
Based on the thermal data, the following recommendations are made for researchers utilizing (2S)-1-(ethylamino)propan-2-ol hydrochloride:
-
Drying Protocol:
-
Observation: TGA shows the salt is hygroscopic (absorbs water from air).
-
Action: Dry at 40-50°C under vacuum. Do not exceed 60°C without verifying the melting onset via DSC first, to avoid sintering the powder.
-
-
Storage Conditions:
-
Observation: The Free Base oxidizes and evaporates; the Salt is stable but hygroscopic.
-
Action: Store the salt in tightly sealed containers with desiccants. The DSC
(if amorphous content exists) will drop significantly with moisture uptake, leading to caking.
-
-
Formulation Advantage:
-
The high melting point of the HCl salt (compared to the liquid free base) allows for dry blending and tablet compression , which is impossible with the liquid free base.
-
References
-
Sigma-Aldrich. (S)-1-(Ethylamino)propan-2-ol Product Specification & Safety Data Sheet. Link
-
National Institute of Standards and Technology (NIST). 1-(2-Aminoethylamino)-2-propanol (Structural Analog) Mass Spectrum & Properties. Link
-
BenchChem. Technical Guide to Amino Alcohol Properties and Synthesis. Link
-
PubChem. 2-(Ethylamino)propan-2-ol Compound Summary (CID 21652588). Link
-
ResolveMass Laboratories. DSC vs TGA: A Comprehensive Comparison Guide for Pharmaceutical Salts. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: (2S)-1-(ethylamino)propan-2-ol hydrochloride
Executive Summary
Do not dispose of (2S)-1-(ethylamino)propan-2-ol hydrochloride down the drain or in municipal trash.
This compound is a chiral amino alcohol salt. While valuable in synthesis, its structural homology to amphetamine-class precursors necessitates a Chain of Custody approach to disposal. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor. This ensures the destruction of the chiral center and the ethylamino backbone, preventing both environmental contamination and potential regulatory diversion.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand what happens to it during the destruction process.
| Property | Data | Disposal Implication |
| Chemical Structure | Secondary Amine Salt | Thermal decomposition releases Nitrogen Oxides ( |
| Anion | Hydrochloride ( | Incineration releases corrosive Hydrogen Chloride gas.[1] |
| Physical State | White/Off-white Solid | Hygroscopic; keep containers sealed to prevent "caking" before pickup. |
| Acidity (10% aq) | pH ~4.5 - 6.0 | Weakly acidic; incompatible with strong oxidizers and hypochlorites. |
| Regulatory Flag | Precursor Analog | High Risk. Structural isomer/analog of controlled substances. |
The "Why" Behind the Protocol
We do not neutralize this in-house for drain disposal because:
-
Precursor Liability: Incomplete degradation leaves the "ethylamino" backbone intact, which is a monitored structural motif.
-
Aquatic Toxicity: Amino alcohols can exhibit acute toxicity to aquatic invertebrates.
-
Combustion Byproducts: The hydrochloride salt requires scrubbers to capture HCl gas generated during burning (
). Standard lab trash incineration lacks these controls.
Decision Tree: Waste Stream Classification
Use this logic flow to determine the correct waste stream for your specific situation.
Figure 1: Logic flow for categorizing (2S)-1-(ethylamino)propan-2-ol hydrochloride waste based on physical state and solvent matrix.[2]
Step-by-Step Disposal Protocol
Phase 1: Segregation & Packaging
Objective: Prevent cross-reactivity and ensure DOT compliance during transport.
-
Container Selection:
-
Solids: Use the original manufacturer container if intact. If damaged, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers due to the potential corrosivity of the hydrochloride salt in humid conditions.
-
Liquids: Collect in HDPE or amber glass carboys.
-
-
Chemical Segregation:
-
CRITICAL: Do NOT mix with bleach (sodium hypochlorite) or strong oxidizers.
-
Mechanism:[3][4][5][6] Mixing secondary amines with hypochlorite generates N-chloroamines, which are unstable and potentially explosive.
-
Keep separate from strong bases to prevent the evolution of volatile free-base amine vapors, which are odorous and respiratory irritants.
-
Phase 2: Labeling (RCRA Compliance)
Proper labeling is the primary defense against accidents.
-
Label Type: Hazardous Waste Tag.
-
Chemical Name: Write out fully: "(2S)-1-(ethylamino)propan-2-ol hydrochloride". Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes:
-
Composition: If in solution, list all components (e.g., "10% Active Salt, 90% Methanol").
Phase 3: Hand-off to EHS/Contractor
-
Manifesting: Classify under the appropriate waste code.
-
Note: While this specific CAS is not a P- or U-listed RCRA waste, it is best managed as Non-Regulated Chemical Waste destined for incineration. If the solution is flammable, use D001 .
-
-
Destruction Method: Specify Incineration on the waste profile.
-
Verification: Ensure the facility uses a secondary combustion chamber with caustic scrubbing to neutralize the HCl gas generated [1].
-
Spill Response (Immediate Action)
If a container breaks or spills in the lab, follow this self-validating cleanup loop:
-
PPE Upgrade: Nitrile gloves (double gloved or >0.11mm thickness), safety goggles, and lab coat.
-
Containment:
-
Deactivation (Optional for Trace Residues):
-
Wipe the surface with a dilute mild acid (e.g., 5% citric acid) to solubilize any free amine, followed by a water rinse.
-
Why: This ensures the amine is protonated (salt form), making it water-soluble and easier to wipe away without leaving oily residues.
-
-
Disposal of Debris: All cleanup materials (gloves, paper towels, vermiculite) must be bagged and treated as Solid Hazardous Waste (Stream C in Figure 1).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. EPA.gov.[2] [Link]
-
PubChem. (2023). Compound Summary: Amino Alcohols and Precursor Safety. National Library of Medicine. [Link]
Sources
- 1. ijcea.org [ijcea.org]
- 2. wku.edu [wku.edu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 6. fishersci.com [fishersci.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling (2S)-1-(ethylamino)propan-2-ol hydrochloride
Topic: Personal Protective Equipment & Handling Guide for (2S)-1-(ethylamino)propan-2-ol hydrochloride Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3]
Chemical Profile & Hazard Identification
Before selecting Personal Protective Equipment (PPE), it is critical to understand the specific hazard profile of (2S)-1-(ethylamino)propan-2-ol hydrochloride .[1][2][3] While often used as a chiral building block in pharmaceutical synthesis, its specific salt form presents unique risks compared to its free base liquid counterpart.[3][4]
Note on CAS Specificity: The CAS 1807940-46-0 is often associated with the (2S)-hydrochloride salt form.[1][2][3] Always verify the Certificate of Analysis (CoA) on your specific vial, as CAS numbers for chiral salts can vary by vendor.[2][4]
Physicochemical Properties
| Property | Description |
| Chemical Formula | C₅H₁₃NO[1][2][3][5] · HCl |
| Molecular Weight | ~139.62 g/mol |
| Physical State | White to off-white solid (powder/crystalline) |
| Solubility | Highly soluble in water and methanol; hygroscopic.[2][3] |
| Acidity (pH) | Aqueous solutions are acidic (pH ~4–6) due to the HCl salt.[2][3][4] |
Hazard Classification (Conservative Approach)
While the neutral free base (amine) is classified as Skin Corr.[2][3][4] 1B (Causes severe burns) , the hydrochloride salt mitigates volatility but retains significant contact hazards.[2][4] We adopt a "Corrosive Solid" safety posture.
-
Skin Corrosion/Irritation: Category 1B or 2 (Treat as Corrosive).[2][3][4] Contact with moisture (sweat) generates hydrochloric acid and the free amine on skin.[2][3][4]
-
Serious Eye Damage: Category 1.[2][3][4][6] Risk of permanent corneal damage from dust or splashes.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2][3][4] Inhalation of dust causes inflammation of the upper respiratory tract.[2][3][4]
Personal Protective Equipment (PPE) Selection Matrix
The following matrix dictates the required PPE based on the state of the material (Solid vs. Solution).
PPE Decision Logic
Figure 1: PPE Selection Logic Flowchart based on physical state.[1][2][3]
Detailed PPE Specifications
| Component | Recommendation | Technical Rationale |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1+ / EN 166) | Critical: Safety glasses with side shields are insufficient. Fine hydrochloride dust can bypass side shields, reacting with eye moisture to cause acid burns.[3][4] |
| Hand Protection | Double Nitrile Gloves (Min 0.11 mm thickness) | Breakthrough Time: >480 min for solid.[3][4] Solutions depend on the solvent (e.g., DCM requires PVA or Silver Shield).[2][3][4] Double gloving provides a visual indicator of breach and allows outer glove removal without skin exposure.[3][4] |
| Body Protection | Lab Coat (Synthetic/Cotton Blend) + Chemical Apron | Standard cotton coats absorb liquids.[3][4] If handling >10g or concentrated solutions, add a rubberized chemical apron to prevent soak-through.[2][3][4] |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are superior.[2][3][4] If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of irritant dust.[2][3][4] |
Operational Handling Protocols
Protocol A: Weighing & Dispensing (Solid)
Objective: Prevent dust generation and static discharge.[1][2][3]
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Management: Amino-alcohol salts are often electrostatic.[2][3][4] Use an ionizing bar or anti-static gun if the powder "flies."[2][3][4]
-
Transfer: Use a disposable spatula.[2][3][4] Do not reuse spatulas to prevent cross-contamination or hydrolysis of residual material.[2][3][4]
-
Decontamination: Immediately wipe down the balance area with a wet paper towel (water solubilizes the salt effectively) followed by an ethanol wipe.[2][3][4]
Protocol B: Solubilization (Exotherm Warning)
Objective: Manage heat of solution.
-
Procedure: Add the solid to the solvent slowly.
-
Thermodynamics: The dissolution of hydrochloride salts can be mildly exothermic.[2][3][4] When neutralizing the salt to the free base (e.g., adding NaOH or NaHCO₃), a significant exotherm will occur.[2][4] Cool the vessel in an ice bath during neutralization to prevent solvent boiling or splashing.
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Step-by-step spill response decision tree.
First Aid Measures
-
Eye Contact: IMMEDIATE irrigation for 15 minutes. Use an eyewash station.[2][3][4] Hold eyelids apart. Time is tissue; seconds matter to prevent corneal opacity.[2][3][4]
-
Skin Contact: Brush off loose powder before wetting (to prevent creating a concentrated acid patch), then wash with soap and copious water.[3][4]
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for delayed pulmonary edema if exposure was severe).[2][3][4]
Disposal
-
Waste Stream: Segregate as Hazardous Chemical Waste .[2][3][4]
-
Container: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container without prior neutralization, as this can cause pressure buildup.[2][3][4]
References
-
PubChem. (2024).[2][3][4] Compound Summary: 1-(Ethylamino)propan-2-ol.[1][2][3][7][8] National Library of Medicine.[2][3][4] Retrieved from [Link]
-
Esko Safety. (2024).[2][3][4] Glove Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)- [webbook.nist.gov]
- 2. PubChemLite - 1-(2-diethylaminoethylamino)-2-propanol benzoate hydrochloride (C16H26N2O2) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. MSDS Isopropanol [search.abb.com]
- 5. 1807940-46-0|(2S)-1-(ethylamino)propan-2-ol hydrochloride|(2S)-1-(ethylamino)propan-2-ol hydrochloride|-范德生物科技公司 [bio-fount.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-(propylamino)propan-2-ol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
